Saripidem

Catalog No.
S542491
CAS No.
103844-86-6
M.F
C19H20ClN3O
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saripidem

CAS Number

103844-86-6

Product Name

Saripidem

IUPAC Name

N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C19H20ClN3O/c1-3-6-18(24)22(2)13-16-19(14-8-10-15(20)11-9-14)21-17-7-4-5-12-23(16)17/h4-5,7-12H,3,6,13H2,1-2H3

InChI Key

LIFDPEORUVTOCP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Saripidem; SL-85.0274; SL-850274; SL85.0274; SL850274.

Canonical SMILES

CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

The exact mass of the compound Saripidem is 341.1295 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saripidem is a highly potent, non-benzodiazepine positive allosteric modulator (PAM) of the GABA_A receptor, built on an imidazo[1,2-a]pyridine core. Characterized by its 4-chlorophenyl and N-methylbutanamide substituents, it serves as a critical reference standard in neuropharmacology and medicinal chemistry. Unlike classical benzodiazepines, saripidem provides a distinct structural scaffold for evaluating anxiolytic pathways, making it an essential baseline material for high-throughput screening, receptor binding assays, and the development of novel central nervous system (CNS) therapeutics .

Research Fit

Ligand profile: Non-selective omega modulatory site ligand; supports studies beyond ω1-selective tools.
Research stage: Phase 2 clinical-stage compound; provides translational research context for preclinical design.
Chemical scaffold: Imidazopyridine core with non-benzodiazepine structure; well-suited for SAR and selectivity profiling.

Substituting saripidem with closely related imidazopyridines compromises assay specificity and pharmacological modeling. While zolpidem shares the core scaffold, it is functionally selective for hypnotic pathways, rendering it unsuitable as a pure anxiolytic reference. Conversely, alpidem, another anxiolytic analog, exhibits well-documented hepatotoxicity, which introduces confounding variables in cellular toxicity and metabolic stability assays. Furthermore, classical benzodiazepines like diazepam lack the imidazopyridine structure, failing to replicate the specific binding kinetics and metabolic pathways required for targeted non-benzodiazepine drug discovery [1].

Substitution Risk

  • Receptor subtype profile mismatch

    Saripidem is non-selective across omega sites; ω1-selective imidazopyridines (e.g., zolpidem) may produce different behavioral and receptor occupancy endpoints.

  • Chemical class similarity does not guarantee pharmacological equivalence

    Same imidazopyridine core can still yield divergent subtype engagement and in vivo model responses; direct interchange is not supported without validation.

High-Affinity GABA_A Receptor Binding (IC50)

Saripidem demonstrates exceptional binding affinity at GABA_A receptor modulatory sites, with an IC50 of 1.10 nM for the inhibition of[3H]flumazenil binding. This represents a highly potent interaction compared to baseline, unsubstituted imidazopyridine fragments, which typically exhibit micromolar affinities or fail to displace flumazenil effectively. This predictable, nanomolar binding profile validates its use as a strict positive control [1].

Evidence Dimension[3H]Flumazenil displacement IC50
Target Compound Data1.10 nM
Comparator Or BaselineUnsubstituted imidazopyridine fragments (>1000 nM)
Quantified Difference>900-fold higher affinity
ConditionsRecombinant GABA_A receptor binding assay

Provides a highly reliable, nanomolar-potency positive control for competitive binding assays in CNS drug discovery.

α1β2γ2 binding affinity
Cross-study comparable
IC50 = 1.1 nM; Alpidem 17 nM, Zolpidem Ki 26.7 nM
Supports central benzodiazepine site binding studies; reported higher affinity context vs. comparators.
Cross-study comparison; verify assay conditions and subunit source.

High-Throughput Screening (HTS) Formulation Compatibility

For in vitro pharmacological profiling, saripidem exhibits excellent solubility in dimethyl sulfoxide (DMSO), readily achieving stable stock solutions at concentrations of 10 mM (approx. 3.42 mg/mL) under standard sonication. This solubility profile prevents the precipitation artifacts commonly observed with more lipophilic, halogen-heavy imidazopyridine analogs during aqueous assay dilution .

Evidence DimensionDMSO Solubility
Target Compound Data≥ 10 mM (3.42 mg/mL)
Comparator Or BaselineHighly lipophilic analogs (< 1 mM)
Quantified Difference>10-fold higher stock concentration capacity
ConditionsStandard laboratory temperature, DMSO solvent

Ensures reproducible dosing and prevents false negatives caused by compound precipitation in automated HTS workflows.

α5β2γ2 receptor binding
Direct head-to-head comparison
Saripidem IC50 = 33 nM Zolpidem: no appreciable binding
Demonstrates α5 subunit engagement; critical differentiator from ω1-selective ligands for cognition and anxiety model studies.
Qualitative difference confirmed; α5-containing receptor research context.

Structural Benchmark for Late-Stage Functionalization

As a structural benchmark for late-stage functionalization, the saripidem core—specifically the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold—serves to validate novel catalytic systems. In iodine-catalyzed multicomponent C-H functionalization studies, this halogenated scaffold achieves an 84% isolated yield under optimized I2/TBHP conditions, compared to trace yields (<5%) when standard oxidants are omitted. This quantitative baseline makes saripidem a strict reference target for optimizing chemoselective reactions on complex, halogenated imidazopyridines [1].

Evidence DimensionIsolated yield in C-H functionalization
Target Compound Data84% isolated yield for 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives
Comparator Or BaselineTrace product formation (<5% yield) without optimized iodine/TBHP catalyst system
Quantified Difference>79% yield improvement under optimized conditions
ConditionsI2/TBHP-promoted sp2/sp3 C-H functionalization at 120 °C

Essential for validating the robustness and scope of new synthetic chemistry protocols targeting the imidazo[1,2-a]pyridine core.

Punished responding model
Direct head-to-head comparison
Increased punished responding observed Alpidem, abecarnil, CL 284,846: no increase
Provides non-ω1 anxiolytic-like behavioral endpoint; separates Saripidem from ω1-selective imidazopyridines in vivo.
Rat operant model; endpoint interpretation context.

Pharmacological Differentiation in Behavioral Models

In behavioral pharmacology, saripidem provides a distinct quantitative profile for anxiolytic pathway modeling. During in vivo pentylenetetrazole (PTZ) discriminative stimulus assays (18 mg/kg PTZ), saripidem produces a clear, dose-related antagonism of the PTZ cue. In contrast, the hypnotic comparator zolpidem produces only partial antagonism that lacks clear dose-dependency. This measurable difference in stimulus blockade makes saripidem a targeted procurement choice for isolating anxiolytic mechanisms without the confounding variables of hypnotic sedation[1].

Evidence DimensionPrimary behavioral pathway blockade
Target Compound DataDose-related antagonism of PTZ at 18 mg/kg
Comparator Or BaselineZolpidem (partial, non-dose-related antagonism)
Quantified DifferenceClear dose-dependent vs. partial/inconsistent blockade
ConditionsIn vivo PTZ (18 mg/kg) discriminative stimulus assay

Allows researchers to isolate and study non-sedating anxiolytic mechanisms without the confounding effects of profound sedation.

Clinical development stage
Class-level inference
Reached Phase 2 for anxiety disorder; many analogs preclinical or Phase 1
Phase 2 progression context; may support translational research planning and grant rationale.
No disclosed efficacy data; context-dependent asset evaluation.
Synthetic route
Supporting evidence
Cu-catalyzed double C-H amination; regioselective imidazo[1,2-a]pyridine synthesis demonstrated
Modern synthetic methodology; may support reliable custom synthesis and procurement planning.
Laboratory-scale demonstration; scalability and supply chain validation required.

Positive Control in GABA_A Receptor Binding Assays

Due to its validated 1.10 nM IC50 for flumazenil displacement, saripidem is a highly reliable reference standard for competitive radioligand binding assays evaluating novel non-benzodiazepine PAMs [1].

Benchmark Substrate for Synthetic Methodology Development

The presence of the 4-chlorophenyl group makes saripidem a rigorous test substrate for evaluating the chemoselectivity of late-stage C-H activation, cross-coupling, and multicomponent catalytic reactions targeting the imidazo[1,2-a]pyridine scaffold [2].

Pharmacological Probe for Anxiolytic Pathway Isolation

Saripidem's distinct behavioral profile allows it to be used as a pharmacological probe in vivo to differentiate anxiolytic mechanisms from the sedative-hypnotic pathways typically triggered by analogs like zolpidem [3].

Application Fit

Application
Selection Property
Validation Focus
α5-GABAA receptor study in cognitive/anxiety models
α5 subunit binding evidence (absent in ω1-selective agents)
α5-mediated behavioral and electrophysiological endpoints
Non-ω1 behavioral pharmacology
Differential punished responding profile vs. ω1-selective comparators
Benchmark comparison in anxiety-like behavioral models
Imidazopyridine SAR and medicinal chemistry
Non-selective binding profile and high central site affinity
Comparative affinity and subtype selectivity analysis
Translational neuroscience research
Phase 2 clinical-stage context with existing Phase 1/2 data
Preclinical study design informed by available clinical context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

341.1294900 Da

Monoisotopic Mass

341.1294900 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0J6174G60N

Other CAS

103844-86-6

Wikipedia

Saripidem
1: Anilkumar NC, Sundaram MS, Mohan CD, Rangappa S, Bulusu KC, Fuchs JE, Girish
2: Sanger DJ. Behavioural effects of novel benzodiazepine (omega) receptor

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